2-Acetyl-1-chloroanthracene-9,10-dione
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Overview
Description
2-Acetyl-1-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 2-position and a chlorine atom at the 1-position of the anthracene-9,10-dione structure. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and photophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1-chloroanthracene-9,10-dione typically involves the chlorination of anthracene-9,10-dione followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenediols.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-1-chloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of 2-acetyl-1-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1-Chloroanthracene-9,10-dione: Similar structure but lacks the acetyl group.
2-Chloroanthraquinone: Similar structure but lacks the acetyl group and has different substitution patterns.
9,10-Dichloroanthracene: Contains two chlorine atoms instead of one chlorine and one acetyl group
Uniqueness
2-Acetyl-1-chloroanthracene-9,10-dione is unique due to the presence of both an acetyl group and a chlorine atom, which can influence its reactivity and photophysical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
183538-60-5 |
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Molecular Formula |
C16H9ClO3 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-acetyl-1-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C16H9ClO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,1H3 |
InChI Key |
AAPLNNAMZSVXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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